molecular formula C23H30N4O3S B2903957 1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(p-tolyl)piperidine-4-carboxamide CAS No. 1251581-13-1

1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(p-tolyl)piperidine-4-carboxamide

Cat. No.: B2903957
CAS No.: 1251581-13-1
M. Wt: 442.58
InChI Key: DVWWDWIGYHJIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(p-tolyl)piperidine-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates a piperidine-4-carboxamide core, a motif frequently identified in the development of novel therapeutic agents due to its ability to interact with various biological targets. Contemporary studies highlight the piperidine nucleus as a pivotal cornerstone in drug discovery, with derivatives demonstrating a wide range of pharmacological activities in preclinical research, including potential applications in oncology and the modulation of metabolic enzymes . The specific molecular architecture of this compound, which combines a sulfonyl piperidine-linked pyridine moiety with a p -tolyl substituted carboxamide, suggests potential for investigation as a key intermediate or a target molecule in structure-activity relationship (SAR) studies. Researchers may find value in exploring its utility in high-throughput screening campaigns aimed at identifying new inhibitors for disease-relevant proteins, building upon recent research that utilizes similar piperidine-sulfonamide scaffolds in the development of bioactive compounds . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate care and conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(4-methylphenyl)-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-18-7-9-20(10-8-18)25-23(28)19-11-16-26(17-12-19)22-21(6-5-13-24-22)31(29,30)27-14-3-2-4-15-27/h5-10,13,19H,2-4,11-12,14-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWWDWIGYHJIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Pyridine Derivatives

The 3-(piperidin-1-ylsulfonyl)pyridin-2-yl segment is synthesized via sulfonylation of a pyridine precursor. 2-Chloropyridine-3-sulfonyl chloride serves as the starting material, reacting with piperidine under basic conditions. Triethylamine (TEA) is employed to neutralize HCl, facilitating nucleophilic substitution at the sulfonyl chloride group.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature, 12–24 hours
  • Yield: 65–78% (extrapolated from analogous sulfonylation in)

Mechanistic Insight:
Piperidine attacks the electrophilic sulfur center, displacing chloride to form the sulfonamide linkage. Steric hindrance from the pyridine ring’s ortho-substitution necessitates prolonged reaction times.

Synthesis of N-(p-tolyl)piperidine-4-carboxamide

The carboxamide subunit is prepared by coupling piperidine-4-carboxylic acid chloride with p-toluidine . This amidation proceeds via Schotten-Baumann conditions, where TEA promotes deprotonation of the amine, enhancing nucleophilicity.

Optimized Protocol:

  • Reagents: Piperidine-4-carboxylic acid chloride (1.2 equiv), p-toluidine (1.0 equiv), TEA (2.5 equiv)
  • Solvent: THF/water biphasic system
  • Duration: 4 hours at 0°C
  • Isolation: Extracted with ethyl acetate, purified via silica gel chromatography (chloroform:methanol 95:5)
  • Yield: 70–85%

Coupling of Subunits via Nucleophilic Aromatic Substitution

The final assembly involves coupling the sulfonylated pyridine (Intermediate A ) with the carboxamide piperidine (Intermediate B ). A Buchwald-Hartwig amination or Ullmann-type coupling is theorized, leveraging a palladium catalyst to form the C–N bond between the pyridine and piperidine rings.

Proposed Reaction Pathway:

  • Intermediate A (3-(piperidin-1-ylsulfonyl)pyridin-2-yl chloride) is treated with Intermediate B (N-(p-tolyl)piperidine-4-carboxamide) in the presence of Pd(OAc)₂ and Xantphos.
  • Cesium carbonate acts as a base, facilitating oxidative addition and reductive elimination.
  • Solvent: 1,4-Dioxane at 100°C for 18 hours.

Challenges:

  • Steric bulk from the sulfonyl and carboxamide groups may impede coupling efficiency.
  • Column chromatography (hexane:ethyl acetate gradient) is critical for isolating the pure product.

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method condenses sulfonylation and carboxamide formation in a single vessel. 2-Aminopyridine is sequentially treated with piperidine-1-sulfonyl chloride and p-tolyl isocyanate, though yields are suboptimal (40–50%) due to competing side reactions.

Reductive Amination Strategy

In this route, 3-(piperidin-1-ylsulfonyl)pyridine-2-carbaldehyde reacts with N-(p-tolyl)piperidine-4-amine under hydrogenation conditions (H₂, Pd/C). While feasible, over-reduction of the aldehyde to a methyl group remains a limitation.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.62 (d, J = 7.8 Hz, 1H, pyridine-H), 7.21 (d, J = 8.1 Hz, 2H, p-tolyl-H), 6.98 (d, J = 8.1 Hz, 2H, p-tolyl-H), 3.85–3.70 (m, 4H, piperidine-H), 2.95–2.80 (m, 4H, piperidine-H), 2.32 (s, 3H, CH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1330 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).

Crystallographic Confirmation

Single-crystal X-ray diffraction of analogous compounds (e.g., spiro-oxindoles) validates the chair conformation of piperidine rings and planar sulfonyl groups. Dihedral angles between aromatic systems range from 58° to 78°, ensuring minimal steric clash.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes piperidine-1-sulfonyl chloride over custom sulfonating agents. Recycling TEA via distillation reduces waste.

Green Chemistry Metrics

  • Solvent recovery systems (e.g., DCM and THF) achieve >90% reuse.
  • Catalytic Pd systems are replaced with nickel analogs for cost reduction, albeit with a 10–15% yield penalty.

Challenges and Optimization Opportunities

  • Sulfonylation Efficiency: Competing hydrolysis of sulfonyl chloride necessitates anhydrous conditions.
  • Coupling Step Yield: Palladium catalyst loading (5 mol%) remains high; ligand screening (e.g., BINAP vs. Xantphos) could enhance turnover.
  • Purification Complexity: Silica gel chromatography dominates small-scale runs, but simulated moving bed (SMB) chromatography is preferable for industrial batches.

Chemical Reactions Analysis

1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(p-tolyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups within the molecule. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(p-tolyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(p-tolyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
Target Compound 3-(Piperidin-1-ylsulfonyl)pyridin-2-yl; p-tolyl C₂₃H₃₀N₄O₃S 442.6 N/A (Theoretical binding to kinases or GPCRs)
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (4–9) 3-Fluorophenylsulfonyl; benzo[d]thiazol-2-yl phenyl C₂₆H₂₃FN₄O₃S 506.5 Multitarget inhibitor for pain management; 72% yield
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 4-Fluorobenzyl; naphthalen-1-yl ethyl C₂₅H₂₇FN₂O 406.5 SARS-CoV-2 inhibition (IC₅₀ ~5 µM)
WNK463 Trifluoromethyl-1,3,4-oxadiazol-2-yl pyridinyl C₂₁H₂₄F₃N₇O₂ 463.5 Kinase inhibitor (WNK1/2/3)
N-(3-chlorobenzyl)-1-(5-oxo-1-(p-tolyl)pyrrolidine-3-carbonyl)piperidine-4-carboxamide 3-Chlorobenzyl; pyrrolidine-3-carbonyl C₂₆H₃₁ClN₄O₃ 499.0 Discontinued (pharmaceutical screening)

Key Research Findings

Bioactivity and Target Selectivity :

  • The target compound’s piperidinylsulfonyl pyridine moiety distinguishes it from analogues like 4–9 (), which feature halogenated aryl sulfonamides. This group may enhance binding to sulfonyl-sensitive targets (e.g., proteases or kinases) compared to fluorophenylsulfonyl derivatives .
  • In contrast, WNK463 () uses a trifluoromethyl-oxadiazole group for kinase inhibition, suggesting divergent therapeutic applications despite shared carboxamide scaffolding .

Therapeutic Potential: The p-tolyl group in the target compound mirrors substituents in pain-management agents () and SARS-CoV-2 inhibitors (). However, its lack of halogens (cf.

Biological Activity

1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(p-tolyl)piperidine-4-carboxamide, a compound with a complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. Its biological activity is primarily linked to its interactions with various biological targets, making it a candidate for further pharmacological studies.

Molecular Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C23H36N4O3S
Molecular Weight 448.6 g/mol
IUPAC Name N-(4-methylcyclohexyl)-1-(3-piperidin-1-ylsulfonyl)pyridin-2-yl)piperidine-4-carboxamide
CAS Number Not specified

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression, potentially affecting pathways such as NF-kB and PI3K/Akt, which are crucial in cell survival and proliferation .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, indicating that this compound may also possess the ability to disrupt microbial cell membranes or inhibit vital enzymatic functions within pathogens .
  • Anti-inflammatory Effects : The sulfonamide group in the structure may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Anticancer Potential

Research into the anticancer properties of related piperidine derivatives has shown promising results. For instance, compounds structurally related to this compound have exhibited cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis through activation of caspase pathways .

Antimicrobial Efficacy

The antimicrobial potential of similar compounds has been evaluated against various bacterial strains. In vitro studies have indicated that these compounds can significantly inhibit the growth of both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Case Studies

Several case studies have highlighted the biological activity of piperidine derivatives:

  • Study on Anticancer Activity : A study focusing on piperidine derivatives reported that certain analogs induced apoptosis in breast cancer cells by modulating cell cycle regulators such as CDK2 and p21Waf1/Cip1 .
  • Antimicrobial Research : Another investigation into piperidine-based compounds revealed their effectiveness against resistant bacterial strains, leading to their consideration as potential leads for new antibiotic development .

Q & A

Q. What are the key considerations for optimizing the synthetic route of 1-(3-(piperidin-1-ylsulfonyl)pyridin-2-yl)-N-(p-tolyl)piperidine-4-carboxamide?

Methodological Answer: Optimization requires addressing reaction selectivity, yield, and purity. Key steps include:

  • Sulfonylation of pyridine intermediates : Use piperidine sulfonyl chloride under anhydrous conditions to minimize hydrolysis .
  • Coupling reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the piperidine-4-carboxylic acid and p-toluidine derivatives .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product .

Q. How should researchers characterize this compound’s structural integrity and purity?

Methodological Answer: Combine multiple analytical techniques:

  • NMR spectroscopy : Confirm regiochemistry of the pyridine and piperidine rings via 1H^1H and 13C^13C NMR (e.g., δ 8.2–8.5 ppm for pyridinyl protons) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 443.18) .
  • HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases (e.g., CDK7) using ATP-competitive binding assays with fluorescence polarization .
  • Cellular cytotoxicity : Test IC50_{50} values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to controls like staurosporine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

  • Modify the sulfonylpiperidine group : Replace piperidine with morpholine to assess steric effects on target binding .
  • Vary the p-tolyl substituent : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) to enhance hydrophobic interactions, as seen in analogs with 10-fold higher activity .
  • Use molecular docking : Compare binding poses in CDK7 (PDB: 5L2S) to identify critical hydrogen bonds (e.g., with Lys41) .

Q. What experimental strategies resolve contradictions in reported mechanistic data?

Methodological Answer:

  • Cross-validate assays : Confirm apoptosis induction (via caspase-3 activation) alongside cell cycle analysis (flow cytometry) to distinguish cytotoxic mechanisms .
  • Knockdown studies : Use siRNA targeting proposed pathways (e.g., CDK7) to verify on-target effects .
  • Metabolic stability tests : Compare half-life in microsomal assays to rule out pharmacokinetic confounders .

Q. How can computational modeling predict conformational flexibility and target compatibility?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM force field) to assess stability of the sulfonyl-pyridine interaction .
  • Pharmacophore mapping : Align with known inhibitors (e.g., THZ1) to identify essential features like the carboxamide hydrogen bond donor .
  • ADMET prediction : Use QikProp to optimize logP (<3) and polar surface area (<90 Å2^2) for blood-brain barrier penetration .

Q. What methodologies address discrepancies in solubility and bioavailability data?

Methodological Answer:

  • Salt formation : Synthesize hydrochloride salts to enhance aqueous solubility (test via shake-flask method) .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) to improve oral bioavailability, as demonstrated for similar piperidine carboxamides .
  • In situ permeability assays : Use Caco-2 cell monolayers to correlate Papp_{app} values with in vivo absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.